molecular formula C20H25N5O3S B2520182 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 898366-93-3

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2520182
CAS No.: 898366-93-3
M. Wt: 415.51
InChI Key: VHRRVIISGPQFDW-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyphenyl group and a piperazine-1-carboxylate moiety. Its molecular structure includes a phenyl substituent at the benzylic position, a 2-ethyl group on the thiazole ring, and an ethoxycarbonyl group on the piperazine nitrogen.

The compound’s complexity arises from its fused heterocyclic system, which may influence hydrogen bonding patterns (critical for crystallinity and solubility) and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-15-21-19-25(22-15)18(26)17(29-19)16(14-8-6-5-7-9-14)23-10-12-24(13-11-23)20(27)28-4-2/h5-9,16,26H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRRVIISGPQFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 402.51 g/mol. The structure features a piperazine ring linked to a thiazole-triazole moiety and a phenyl group, which may contribute to its biological activity.

Recent studies indicate that this compound interacts with several biological pathways:

  • NF-kB Pathway : The compound has been shown to modulate the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation .
  • Endoplasmic Reticulum (ER) Stress Pathway : It affects the ER stress pathway, which is involved in protein folding and quality control within cells .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties by disrupting ergosterol biosynthesis in fungal cells . This mechanism is critical as it targets the cell membrane integrity of fungi.

Antifungal Properties

The compound exhibits promising antifungal activity against various strains of Candida and Aspergillus. In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest effectiveness against azole-resistant fungal strains .

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative disease models .

Study 1: Antifungal Efficacy

A study conducted on a series of piperazine derivatives, including this compound, revealed significant antifungal activity against Candida albicans and non-albicans strains. The results indicated that the compound displayed lower hemolytic activity compared to standard antifungals like voriconazole, suggesting a favorable safety profile .

Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory diseases, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary

Activity TypeObservations
AntifungalEffective against C. albicans and Aspergillus
NeuroprotectiveReduces oxidative stress in neuronal cells
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels

Table 2: Comparative MIC Values

CompoundMIC (µg/mL)
Ethyl 4-((2-ethyl-6-hydroxy...)8
Voriconazole16
Fluconazole32

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound vary primarily in aromatic substituents, heterocyclic modifications, and piperazine functionalization. Below is a detailed comparison based on molecular structure, substituent effects, and inferred properties.

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Phenyl (C₆H₅) C₂₀H₂₅N₅O₃S* ~415.5* Hydroxyl group on thiazolo-triazole; no halogen substitution
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate 2-Fluorophenyl (C₆H₄F) C₂₀H₂₄FN₅O₃S 433.5 Fluorine enhances electronegativity and lipophilicity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone 4-Isopropylphenyl (C₆H₄-C₃H₇) C₂₂H₂₉N₅O₂S 427.6 Bulky isopropyl group may sterically hinder interactions

Notes:

  • *Calculated molecular formula and weight for the target compound, derived by replacing fluorine in with hydrogen.
  • Fluorine in increases molecular weight by ~19 g/mol compared to the target compound and may enhance metabolic stability via reduced susceptibility to oxidative metabolism.

Heterocyclic Core Modifications

Compound Name Heterocyclic System Functional Groups Molecular Weight (g/mol)
Target Compound Thiazolo[3,2-b][1,2,4]triazole Hydroxyl, ethyl, phenyl ~415.5
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate Thiazole-pyrazole hybrid Trifluoromethyl, methyl 381.4
Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate Benzothiazole-triazole hybrid Chlorophenyl, oxobenzo[d]thiazole 573.1

Key Observations:

  • The benzothiazole-triazole hybrid in incorporates a sulfur-linked acetyl group, which may influence redox activity or metal chelation.

Piperazine Functionalization

Compound Name Piperazine Substituent Molecular Weight (g/mol) Impact on Properties
Target Compound Ethoxycarbonyl (CO₂Et) ~415.5 Enhances solubility via polarity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone Acetyl (COCH₃) 427.6 Reduces basicity; may alter pharmacokinetics

Analysis:

  • Acetyl substitution in decreases the piperazine’s basicity, which could affect membrane permeability.

Research Findings and Implications

Hydrogen Bonding and Crystallinity

The hydroxyl group in the target compound and its analogs likely participates in hydrogen bonding networks, as described in Etter’s graph set analysis . For example, the hydroxyl-thiazolo-triazole motif may form O–H···N bonds with adjacent molecules, influencing crystal packing and melting points (though experimental data is unavailable).

Structural Validation

Compounds like were likely validated using crystallographic tools such as SHELX and ORTEP , ensuring accurate bond lengths and angles. The absence of reported density or melting points in the evidence suggests gaps in published physicochemical data.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization of precursors (e.g., hydrazine hydrate with carbonyl derivatives) under reflux in solvents like ethanol or acetonitrile .
  • Step 2 : Introduction of the piperazine-carboxylate moiety using coupling reagents (e.g., phosphorus oxychloride) to link the thiazolo-triazole and phenyl groups .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key conditions include temperature control (70–100°C), solvent selection (DMF for solubility), and catalyst optimization (e.g., triethylamine for acid-base reactions) .

Q. Which characterization techniques are essential for confirming its structural integrity?

  • NMR spectroscopy : Assigns protons and carbons in the piperazine, thiazole-triazole, and phenyl groups .
  • Mass spectrometry : Validates molecular weight (e.g., 491.56 g/mol for derivatives) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths/angles in the heterocyclic core and confirms stereochemistry .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Q. What functional groups dominate its reactivity and pharmacological potential?

The compound’s reactivity stems from:

  • Thiazolo-triazole moiety : Participates in hydrogen bonding and π-π stacking with biological targets .
  • Piperazine ring : Enhances solubility and serves as a scaffold for structural modifications .
  • Hydroxyl group : Enables derivatization (e.g., esterification) to optimize pharmacokinetics .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yields?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient routes .
  • Machine learning : Analyzes historical reaction data to recommend solvent/catalyst combinations (e.g., acetonitrile for cyclization) .
  • Docking simulations : Pre-screen derivatives for bioactivity, reducing experimental trial-and-error .

Q. How should researchers resolve contradictions in reported biological activities?

  • Structural benchmarking : Compare substituent effects (e.g., 4-bromophenyl vs. 3,4,5-trimethoxyphenyl) on activity using SAR studies .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for neuroprotection) and control for batch-to-batch compound purity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiazolo-triazole derivatives show higher NLRP3 inflammasome inhibition) .

Q. What strategies enhance the compound’s stability for in vivo studies?

  • pH stability profiling : Test degradation rates in simulated physiological buffers (pH 2–9) to identify optimal formulation conditions .
  • Thermal analysis : Use TGA/DSC to determine decomposition thresholds (e.g., >150°C for thermal stability) .
  • Prodrug design : Mask the hydroxyl group with acetyl or PEGylated moieties to improve plasma half-life .

Q. How do substituent variations impact its selectivity for target proteins?

  • Electron-withdrawing groups (e.g., -Cl on phenyl rings): Increase affinity for enzymatic pockets (e.g., 14-α-demethylase in antifungal studies) .
  • Methoxy/ethoxy groups : Enhance blood-brain barrier penetration for neuroprotective applications .
  • Piperazine modifications : Adjust N-alkylation to modulate receptor binding (e.g., serotonin vs. dopamine receptors) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/CatalystsSolventTemperatureYield (%)Reference
1Hydrazine hydrateEthanolReflux65–70
2POCl₃, DIPEADMF80°C50–55
3NaBH₄THFRT85

Q. Table 2: Structural-Activity Relationships (SAR)

SubstituentBiological ActivityMechanismReference
4-BromophenylAntimicrobial (MIC: 8 µg/mL)Membrane disruption
3,4,5-TrimethoxyphenylNeuroprotective (IC₅₀: 10 µM)NLRP3 inflammasome inhibition
Ethyl-piperazineAnticancer (IC₅₀: 15 µM)Apoptosis induction

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